3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid
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Overview
Description
3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid is a compound that features a pyrimidine ring attached to an acrylic acid moiety through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid typically involves the reaction of pyrimidine derivatives with acrylic acid or its derivatives. One common method involves the use of ethyl chloroformate and carboxylic acid derivatives to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like magnesium oxide nanoparticles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved can include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in their substituents and biological activities.
N-(Pyrimidin-2-yl)alkyl/arylamide Derivatives: These derivatives are also structurally related and have been studied for their quorum sensing inhibitory effects.
Uniqueness
3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid is unique due to its specific combination of a pyrimidine ring and an acrylic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C8H7N3O3/c12-6(2-3-7(13)14)11-8-9-4-1-5-10-8/h1-5H,(H,13,14)(H,9,10,11,12)/b3-2- |
InChI Key |
SPOFPHPGESYASY-IHWYPQMZSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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